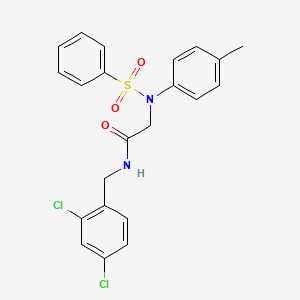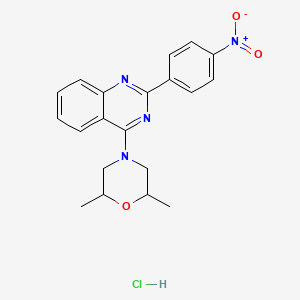![molecular formula C15H11N3O5S B4944545 3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as NBD-Cl, is a fluorescent probe used in scientific research. It is a small molecule that can be used to label proteins, peptides, and other biomolecules. The compound is widely used in biochemistry, cell biology, and other areas of life sciences research.
作用机制
The mechanism of action of NBD-Cl is based on its ability to fluoresce. When the compound is excited by light of a specific wavelength, it emits light at a different wavelength. This fluorescence can be detected using a fluorescence microscope or other equipment. The intensity of the fluorescence can be used to measure the amount of labeled biomolecule present in a sample.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a small molecule that is rapidly cleared from the body and does not accumulate in tissues.
实验室实验的优点和局限性
One of the main advantages of NBD-Cl is its versatility. It can be used to label a wide range of biomolecules, making it a valuable tool for researchers in many different fields. Additionally, NBD-Cl is relatively easy to use and can be synthesized in a laboratory using standard techniques.
However, there are also some limitations to the use of NBD-Cl. One of the main limitations is that it requires a fluorescence microscope or other specialized equipment to detect the fluorescence. This can be expensive and may not be available in all laboratories. Additionally, NBD-Cl labeling can be difficult to quantify accurately, particularly in complex samples.
未来方向
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is in the development of new labeling techniques that can be used to study protein-protein interactions and other complex biological processes. Another potential application is in the development of new diagnostic tools for diseases such as cancer, where the ability to label specific biomolecules could be used to detect early-stage disease. Finally, there is also interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to provide more detailed information about the behavior of biomolecules in living cells.
Conclusion:
In conclusion, NBD-Cl is a valuable tool for scientific research. Its ability to label a wide range of biomolecules makes it a versatile probe that can be used in many different fields. While there are some limitations to its use, NBD-Cl is a well-established compound that has been used in scientific research for many years. With continued research and development, it is likely that NBD-Cl will continue to be an important tool for studying the behavior of biomolecules in living cells.
合成方法
The synthesis of NBD-Cl involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with aminothiophenol to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established procedure and can be carried out in a laboratory using standard techniques.
科学研究应用
NBD-Cl is a versatile probe that can be used in a variety of scientific research applications. One of its primary uses is in the labeling of proteins and peptides. It can be attached to specific amino acid residues in proteins, allowing researchers to study the behavior of these molecules in living cells. NBD-Cl can also be used to label lipids and other biomolecules.
属性
IUPAC Name |
3-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(11-6-1-2-7-12(11)18(22)23)17-15(24)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKNFYNGWOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)

![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)

![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)



![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
